Physicochemical Differentiation: LogP and Solubility Comparison with Unsubstituted Analog
The presence of the 5-methyl group in (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (CAS 767304-83-6) results in a quantifiably different physicochemical profile compared to the unsubstituted core analog, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (CAS 13610-49-6) [1]. This differentiation is critical for predicting absorption, distribution, and formulation properties.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) and Aqueous Solubility |
|---|---|
| Target Compound Data | LogP: 1.3 [1]; Water Solubility: 546.6 mg/L (EPA T.E.S.T. estimate) [2] |
| Comparator Or Baseline | CAS 13610-49-6 ((2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid). No comparable solubility data found; its structure lacks the 5-methyl substituent, a key determinant of lipophilicity. |
| Quantified Difference | LogP of target compound is 1.3. The unsubstituted analog is expected to have a lower LogP due to the absence of the hydrophobic methyl group. |
| Conditions | Predicted values from ACD/Labs Percepta Platform (LogP) and EPA T.E.S.T. (solubility) [1][2]. |
Why This Matters
The LogP value of 1.3 indicates favorable drug-like lipophilicity, and the predicted water solubility of >0.5 mg/mL is a key differentiator for formulation and in vitro assay design compared to less lipophilic or less soluble analogs.
- [1] Molaid. (5-甲基-2-氧代-苯并噁唑-3-基)-乙酸. CAS 767304-83-6. View Source
- [2] ChemChart. (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. Estimated Properties. View Source
